
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide, also known as HM-3, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide is not fully understood, but studies have suggested that it may interact with various cellular targets, including enzymes and receptors. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to interact with the beta-amyloid peptide, which is involved in the pathogenesis of Alzheimer's disease. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has also been shown to inhibit the activation of NF-kappaB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide exhibits a range of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and anti-amyloidogenic effects. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to induce apoptosis and inhibit cell growth in cancer cells. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to inhibit beta-amyloid aggregation and reduce neuroinflammation. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has several advantages for lab experiments, including its small molecular weight, which allows for easy synthesis and purification. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide is also stable under various conditions, which makes it suitable for in vitro and in vivo studies. However, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has some limitations for lab experiments, including its limited solubility in water, which can affect its bioavailability and pharmacokinetic properties.
将来の方向性
For the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide include the development of more efficient synthesis methods and the exploration of its potential therapeutic applications.
合成法
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide is synthesized through a multistep process involving the reaction of 2-hydroxy-8-methylquinoline with methyl 3-aminobenzoate, followed by N-alkylation with m-tolylmethylchloride. The final product is obtained through purification and crystallization steps.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, Alzheimer's disease, and inflammation. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide exhibits anti-proliferative activity against cancer cells by inducing apoptosis and inhibiting cell growth. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to inhibit beta-amyloid aggregation, which is a hallmark of the disease. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has also been studied for its anti-inflammatory effects, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-4-11-21(13-17)26(30)28(23-12-5-8-18(2)14-23)16-22-15-20-10-6-9-19(3)24(20)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKHYAMHMTYHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC(=C3NC2=O)C)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


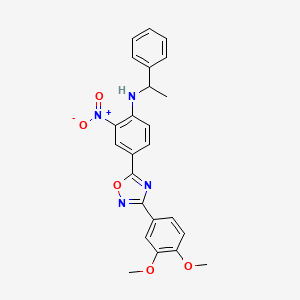

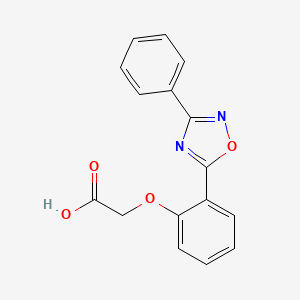

![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7710146.png)


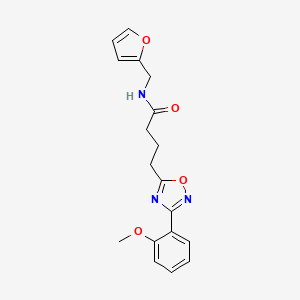
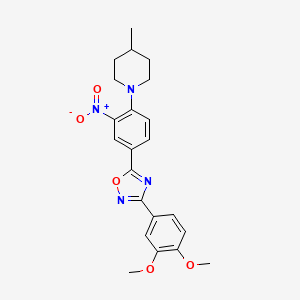
![N-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710190.png)
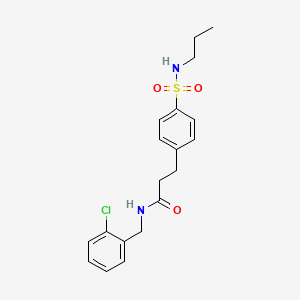
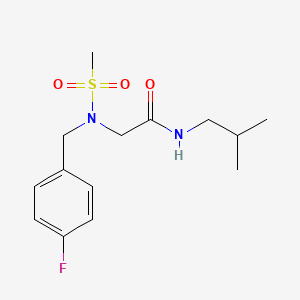
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7710227.png)